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mCherry, a widely used red fluorescent protein, has emerged as a versatile tool for super-
resolution microscopy, offering researchers the ability to visualize cellular structures with
nanoscale resolution. While not initially designed for such applications, specific experimental
conditions and the development of photoactivatable variants have unlocked its potential in
techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical
Reconstruction Microscopy (STORM). This guide provides a comprehensive comparison of
mCherry's performance with other common fluorescent probes, supported by experimental
data and detailed protocols, to aid researchers in selecting the optimal fluorophore for their
super-resolution imaging needs.

Performance of mCherry in Super-Resolution
Microscopy

Standard mCherry can be used for single-molecule localization microscopy (SMLM) by
inducing a light-induced dark state. This is typically achieved by imaging in the presence of a
thiol-containing compound, such as [3-mercaptoethanol (BME), in the imaging buffer[1][2].
Under these conditions, mCherry can be driven into a long-lived dark state from which it can
spontaneously or be photo-induced to return to a fluorescent state, enabling the temporal
separation of individual molecules. This "blinking" behavior is the fundamental principle behind
SMLM techniques. Studies have demonstrated the ability to achieve a resolution of below 40
nm using this approach with mCherry[1].
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For more controlled photo-switching, a photoactivatable variant, PAmCherryl, has been
developed[3][4]. PAmCherry1 is initially in a non-fluorescent state and can be "activated” to a
red fluorescent state upon irradiation with violet light (around 405 nm)[3][5]. This property
makes it an excellent candidate for PALM, allowing for the stochastic activation and
subsequent localization of single molecules. PAmCherryl has been shown to offer good
photostability, faster maturation, and high photoactivation contrast compared to other red
photoactivatable proteins[3][4].

Comparison with Alternative Fluorophores

While mCherry and its variants are valuable tools, a range of other fluorescent proteins and
organic dyes are also widely used in super-resolution microscopy. The choice of fluorophore
depends on the specific experimental requirements, including the desired wavelength,
brightness, photostability, and the super-resolution technique being employed.
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dSTORM Imaging with mCherry

This protocol is adapted from methodologies that induce blinking of mCherry for —ISTORM
imaging.

1. Sample Preparation:

» Prepare cells expressing the mCherry fusion protein of interest on high-precision coverslips.
e Fix and permeabilize the cells using standard protocols appropriate for the target structure.
2. Imaging Buffer Preparation (Glox Buffer with BME):

o Prepare a base buffer of 50 mM Tris-HCI (pH 8.0) and 10 mM NacCl.

e Add an oxygen scavenging system: 0.5 mg/mL glucose oxidase, 40 ug/mL catalase, and
10% (w/v) glucose.

o Immediately before imaging, add 100 mM -mercaptoethylamine (MEA) or 143 mM [3-
mercaptoethanol (BME) to the buffer to induce mCherry blinking[1].

3. Imaging and Data Acquisition:

e Mount the coverslip on a super-resolution microscope equipped for TIRF or highly inclined
illumination.

e Use a 561 nm laser for excitation and a ~600 nm emission filter.

e llluminate the sample with high laser power to drive most mCherry molecules into a dark
state.

e Acquire a time series of thousands of images (typically at 30-100 Hz) to capture the
stochastic reactivation and fluorescence of individual mCherry molecules.

o Use a low-power 405 nm laser to aid in the recovery of molecules from the dark state if
needed.

PALM Imaging with PAmCherryl
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This protocol outlines the general steps for PALM imaging using the photoactivatable mCherry
variant, PAmCherryl.

1. Sample Preparation:

o Transfect cells with a plasmid encoding the PAmCherry1 fusion protein.
» Plate the cells on high-precision coverslips and culture for 24-48 hours.

o Fix the cells as required for the experiment.

2. Imaging:

¢ Mount the sample on a PALM-capable microscope.

e Use a 405 nm laser for photoactivation and a 561 nm laser for excitation.
o Use an appropriate emission filter centered around 595 nm.

3. Data Acquisition:

e Begin with a low-power 405 nm activation laser pulse to sparsely activate a subset of
PAmMCherryl molecules.

e Image the activated molecules using the 561 nm excitation laser until they photobleach.

o Repeat the activation and imaging cycle for thousands of frames to build up a high-density
map of single-molecule localizations.

e The intensity of the 405 nm laser can be gradually increased throughout the acquisition to
maintain a relatively constant number of activated molecules per frame.

Visualizing the Process

To better understand the experimental workflow and the underlying principles of single-
molecule localization microscopy, the following diagrams illustrate a typical experimental setup
and the photophysical transitions of the fluorescent proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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